Ginsenoside Rh2

カタログ番号 B1671528

CAS番号:

78214-33-2

分子量: 622.9 g/mol

InChIキー: CKUVNOCSBYYHIS-XMJKKTSFSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

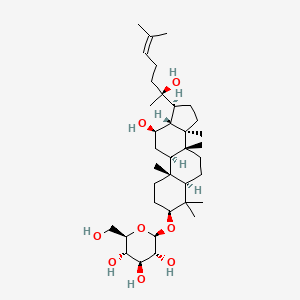

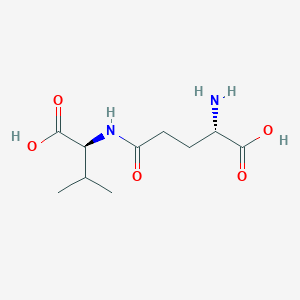

Ginsenoside Rh2 is a triterpene saponin found in Panax (ginseng) that exhibits various biological activities . It’s a member of the dammarane family of molecules . Ginsenosides can be isolated from various parts of the plant, though typically from the roots .

Synthesis Analysis

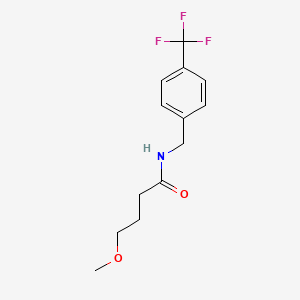

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase . Many studies have found that the synthesis of Rh2 by UDP-glucosyltransferase (UGT) is an alternative production strategy .Molecular Structure Analysis

The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis

G-Rh2 inhibits the proliferation of K562 and KG1-α cells by suppressing the expression and activity of HDAC1, HDAC2, and HDCA6, increasing histone H3 acetylation and regulating MAPK/JNK signaling pathways .Physical And Chemical Properties Analysis

Ginsenoside Rh2 is a steroid glycoside found in plants of the genus Panax . The chemical structure of Rh2 consists of a glucose sugar moiety attached to the steroid nucleus .科学的研究の応用

Anticancer Activity

- Field : Biomedical Sciences, Oncology

- Application Summary : Ginsenoside Rh2 has been found to exhibit excellent anticancer effects. It has been used in research for its potential to inhibit cell proliferation, metastasis, invasion, and angiogenesis in vitro and in vivo .

- Methods of Application : In one study, Au nanoparticles were synthesized using Ginsenoside Rh2 as both reducing and stabilizing agents. These nanoparticles were then used in vitro to inhibit cell proliferation, migration, and invasion, induce cell cycle arrest, enhance reactive oxygen species generation, and regulate protein expressions to trigger cell apoptosis .

- Results : The synthesized Au@ginsenoside Rh2 nanoparticles were found to exhibit a desirable inhibitory effect on different cancer cell lines .

Neuroprotective Effects

- Field : Neurology, Pharmacology

- Application Summary : Ginsenoside Rh2 has shown strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, and resistance to cerebral ischemia/reperfusion injury .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that Ginsenoside Rh2 is administered in a controlled manner to observe its effects on the nervous system .

- Results : The results suggest that Ginsenoside Rh2 can improve memory and cognitive deficits, treat Alzheimer’s disease and vascular dementia, alleviate anxiety and pain, and inhibit ionic-like behavior .

Breast Cancer Treatment

- Field : Oncology

- Application Summary : Ginsenoside Rh2 has been found to change the functional hallmarks of tumor cells, providing a new perspective for the potential application of Ginsenoside as a therapeutic drug for breast cancer .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that Ginsenoside Rh2 is administered in a controlled manner to observe its effects on breast cancer cells .

- Results : The results suggest that Ginsenoside Rh2 can change the functional hallmarks of tumor cells, which enables tumor cells to proliferate, invade and avoid apoptosis .

Nanocarrier for Antitumor Therapies

- Field : Nanobiotechnology

- Application Summary : Ginsenoside Rh2 has been studied for its potential as both a bifunctional drug and a nanocarrier for enhanced antitumor therapies .

- Methods of Application : A variety of nano delivery systems and preparation technologies based on ginsenosides have been conducted (e.g., polymer nanoparticles [NPs], liposomes, micelles, microemulsions, protein NPs, metals and inorganic NPs, biomimetic NPs) .

- Results : The results suggest that Ginsenoside Rh2 can not only cross various barriers but also can enhance immune regulation, eventually converting to a clinical application .

Treatment of Inflammation and Obesity

- Field : Pharmacology

- Application Summary : Diglucosyl ginsenoside Rh2, a derivative of Ginsenoside Rh2, might be a new candidate for treatment of inflammation, obesity, and skin whitening .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that diglucosyl ginsenoside Rh2 is administered in a controlled manner to observe its effects .

- Results : The results suggest that diglucosyl ginsenoside Rh2 might be a new candidate for treatment of inflammation, obesity, and skin whitening .

Treatment of Melanoma

- Field : Oncology

- Application Summary : Ginsenoside Rh2 has been shown to increase the number of T cells in mice with melanoma, through promoting the infiltration of CD4 + and CD8 + T cells to achieve an antitumor effect .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that Ginsenoside Rh2 is administered in a controlled manner to observe its effects on melanoma cells .

- Results : The results suggest that Ginsenoside Rh2 can increase the number of T cells in mice with melanoma, through promoting the infiltration of CD4 + and CD8 + T cells to achieve an antitumor effect .

Safety And Hazards

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-IRFFNABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999457 | |

| Record name | Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside Rh2 | |

CAS RN |

78214-33-2 | |

| Record name | Ginsenoside Rh2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78214-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078214332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78214-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20(S)-GINSENOSIDE RH2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JU44A5KWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

6,670

Citations

… Ginsenoside Rh2 (Rh2) is one of the major bioactive ginsenosides from Panax ginseng. When applied to cancer treatment, Rh2 not only exhibits the anti-proliferation, anti-invasion, anti-…

Number of citations: 104

www.sciencedirect.com

… Recently, researchers have found that ginsenoside Rh2 could inhibit growth of many … ginsenoside Rh2 in PC. The purpose of this study was to investigate the effects of ginsenoside Rh2 …

Number of citations: 90

www.ncbi.nlm.nih.gov

… Ginsenoside Rb1, ginsenoside Rg3, and D20-ginsenoside Rg3 were isolated from acid-treated ginseng (AG), and ginsenoside Rh2 and D20- ginsenoside Rh2 were from fermented …

Number of citations: 156

www.jstage.jst.go.jp

Ginsenoside Rh2 (G‑Rh2) is a natural bioactive product derived from Panax ginseng Meyer (P. ginseng). G‑Rh2 exhibits anticancer activity in various human cancer cell lines both in …

Number of citations: 29

www.spandidos-publications.com

The 20S ginsenoside Rh2 (G-Rh2) effectively inhibits cancer cell growth and survival in both animal models and cell lines. However, its molecular targets and mechanism of action …

Number of citations: 47

www.nature.com

… factory to produce ginsenoside Rh2 from glucose. However, the ginsenoside Rh2 yield was … a series of cell factories to produce ginsenoside Rh2, which we optimized by improving the …

Number of citations: 126

www.nature.com

Ginsenoside Rh 1 or Rh 2 differentiated B16 melanoma or F9 teratocarnoma to phenotypic normal melanocyte-like cells or parietal endoderm-like cells. Ginsenoside Rh 3 and Rh 4 …

Number of citations: 164

www.sciencedirect.com

Ginsenoside Rh2 (G-Rh2) isolated from the root of Panax ginseng has been shown to have anti-cancer proliferation, differentiation and chemopreventive effects in certain cancer cell …

Number of citations: 210

www.spandidos-publications.com

Ginsenoside Rh 2 (Rh 2 ), isolated from an ethanol extract of the processed root of Panax ginseng CA Meyer, inhibits the growth of B16 melanoma cells. This study was designed to …

Number of citations: 281

onlinelibrary.wiley.com

… The purpose of this study is to investigate whether ginsenoside Rh2 could affect the activity of OS U20S cells and further study the mechanisms of Rh2 against U20S cells. The potential …

Number of citations: 20

onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

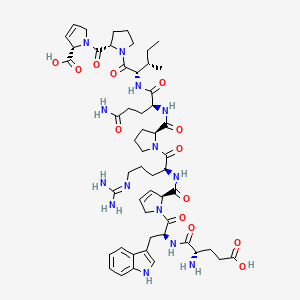

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)

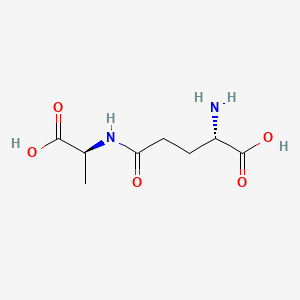

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

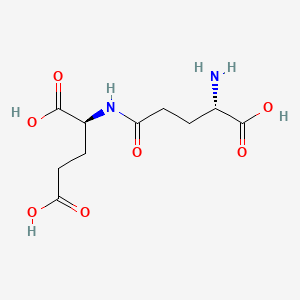

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)